molecular formula C20H26N2O B11389549 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11389549
M. Wt: 310.4 g/mol
InChI Key: UNOCVRGWLFGNQA-UHFFFAOYSA-N
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Description

8-(Cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound featuring a unique structural framework. This compound is part of the pyrazino[3,2,1-jk]carbazole family, known for their diverse applications in medicinal chemistry and materials science. The presence of a cyclohexyloxy group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions

    Preparation of Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone.

    Formation of Pyrazino Moiety: The pyrazino ring can be introduced via a cyclization reaction involving appropriate diamine precursors.

    Introduction of Cyclohexyloxy Group: The final step involves the etherification of the carbazole core with cyclohexanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the carbazole or pyrazino rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated analogs.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole may exhibit interesting pharmacological properties. It could serve as a lead compound in drug discovery, particularly in the development of new anticancer or antimicrobial agents.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the cyclohexyloxy group could enhance the compound’s bioavailability and metabolic stability.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyloxy group could facilitate membrane permeability, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Methoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
  • 8-(Ethoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Uniqueness

Compared to its analogs, 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to the presence of the cyclohexyloxy group, which can significantly influence its physical and chemical properties. This group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

12-cyclohexyloxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C20H26N2O/c1-2-5-14(6-3-1)23-15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2

InChI Key

UNOCVRGWLFGNQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)N4CCNC5C4=C3CCC5

Origin of Product

United States

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